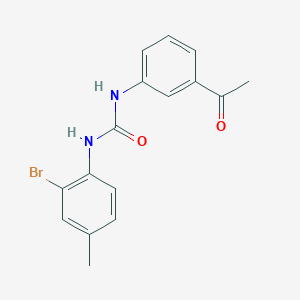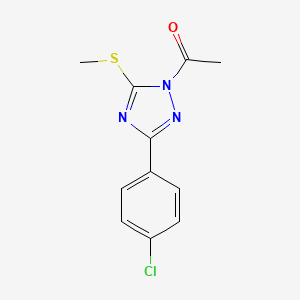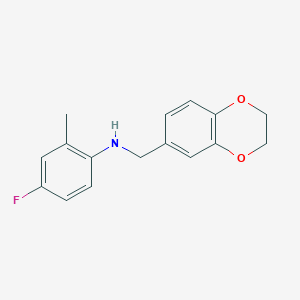![molecular formula C8H6N2O2S2 B5888295 5-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-furaldehyde](/img/structure/B5888295.png)
5-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-furaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-furaldehyde is a chemical compound that has attracted the attention of researchers due to its potential applications in various scientific fields. This compound is known for its unique chemical structure and properties that make it suitable for use in different research studies.
Wissenschaftliche Forschungsanwendungen
5-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-furaldehyde has been used in various scientific research studies. It has been found to exhibit antimicrobial, antifungal, and antiviral activities. This compound has also been used as a fluorescent probe for the detection of metal ions. Additionally, 5-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-furaldehyde has been studied for its potential use in the development of new drugs for various diseases such as cancer, Alzheimer's disease, and diabetes.
Wirkmechanismus
The mechanism of action of 5-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-furaldehyde is not fully understood. However, it is believed to exert its antimicrobial, antifungal, and antiviral activities by inhibiting the growth and replication of microorganisms. This compound has also been shown to bind to metal ions, which may be responsible for its fluorescent properties.
Biochemical and Physiological Effects:
Studies have shown that 5-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-furaldehyde exhibits low toxicity and does not have any significant adverse effects on the body. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-furaldehyde in lab experiments is its unique chemical structure and properties. This compound can be easily synthesized and purified, making it suitable for use in various research studies. However, one limitation of using this compound is its potential toxicity, which may affect the accuracy and reliability of the results obtained.
Zukünftige Richtungen
There are several future directions for research on 5-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-furaldehyde. One potential area of study is the development of new drugs based on this compound for the treatment of various diseases. Another future direction is the investigation of the mechanism of action of this compound, which may lead to a better understanding of its properties and potential applications. Additionally, more research is needed to fully understand the biochemical and physiological effects of 5-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-furaldehyde, which may help to determine its suitability for use in various research studies.
Synthesemethoden
The synthesis method of 5-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-furaldehyde involves the reaction of 5-methyl-1,3,4-thiadiazol-2-amine with 2-furaldehyde. The reaction takes place in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and distillation.
Eigenschaften
IUPAC Name |
5-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]furan-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S2/c1-5-9-10-8(13-5)14-7-3-2-6(4-11)12-7/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVRWRXITRWCJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SC2=CC=C(O2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]furan-2-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{2-[1-(4-chlorophenyl)ethylidene]hydrazino}-2-oxoethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5888221.png)
![N-(3-chlorophenyl)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5888226.png)
![N-ethyl-2-(2-naphthyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5888232.png)


![3,5,6-trimethyl-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5888264.png)





![2-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B5888329.png)
![4-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5888338.png)
